3-Methyl-2-(4-propoxybenzoyl)pyridine
Overview
Description
3-Methyl-2-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives1. It is also known as E304 or ethoxyquin1. This compound is widely used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine. However, there are general methodologies for the introduction of various bio-relevant functional groups to pyridine2. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans2.Molecular Structure Analysis
The molecular formula of 3-Methyl-2-(4-propoxybenzoyl)pyridine is C16H17NO23. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Methyl-2-(4-propoxybenzoyl)pyridine.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-(4-propoxybenzoyl)pyridine are not explicitly mentioned in the available resources.Scientific Research Applications
Luminescent Complexes
One study explores the synthesis and properties of blue-green luminescent rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibit unique photophysical properties with emission wavelengths lying in the blue-green region, which is rare for rhenium(I) tricarbonyl complexes. Their photoluminescence lifetime decays were also measured, contributing valuable insights into potential applications in light-emitting devices and sensors (Xiao-wei Li et al., 2012).
Advanced Polyimides
Another significant application is found in the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides are notable for their excellent thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for high-performance materials in electronics and aerospace industries (Xiaolong Wang et al., 2006).
Catalytic Activities
Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has shown that these compounds, with various substituents on tin, have interesting physicochemical properties. Their synthesis and structural investigation provide insights into their potential as catalysts in organic synthesis, affecting both the photophysical properties of metal centers and the ligands' conformation and intermolecular interactions (D. Tzimopoulos et al., 2010).
Heterocyclic Compounds
The synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from a convenient scaffold demonstrates the versatility of pyridine-based compounds in creating complex heterocyclic structures. These compounds have potential applications in drug discovery and development due to their structural complexity and functional diversity (J. G. Ruano et al., 2005).
Green Chemistry
A modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of gastroesophageal reflux disease (GERD) treatments, highlights the importance of green chemistry principles. This method reduces waste generation and improves the synthesis efficiency, demonstrating the compound's application in developing more sustainable pharmaceutical manufacturing processes (Rohidas Gilbile et al., 2017).
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules2. Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry2. The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate2.
properties
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-11-19-14-8-6-13(7-9-14)16(18)15-12(2)5-4-10-17-15/h4-10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQMNUHYGCDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237347 | |
Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-propoxybenzoyl)pyridine | |
CAS RN |
1187164-40-4 | |
Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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